Cas no 1116230-89-7 (2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine)
Il composto 2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine è un derivato dell'isoquinolina con una struttura tetraidroisoquinolinica modificata. Presenta un gruppo metilico in posizione 2 e un gruppo metossile in posizione 6, che influenzano la sua reattività e proprietà fisico-chimiche. La presenza del gruppo amminico in posizione 7 lo rende potenzialmente utile come intermedio in sintesi organiche, in particolare per la produzione di composti biologicamente attivi. La sua struttura rigida e la funzionalità amminica possono favorire interazioni specifiche con bersagli molecolari, rendendolo interessante per applicazioni farmaceutiche. La purezza e la stabilità del composto sono fondamentali per garantire risultati riproducibili in contesti di ricerca e sviluppo.
1116230-89-7 structure
Product Name:2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
Numero CAS:1116230-89-7
MF:C11H16N2O
MW:192.257542610168
CID:4729566
PubChem ID:59441854
Update Time:2025-07-20
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- XRHYBSPANQDMJG-UHFFFAOYSA-N
- 2-methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
- DB-097664
- CS-0253828
- SCHEMBL2207810
- 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
- AT29984
- 1116230-89-7
- 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
-
- Inchi: 1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3
- Chiave InChI: XRHYBSPANQDMJG-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC2=C(C=1)CCN(C)C2)N
Proprietà calcolate
- Massa esatta: 192.126263138g/mol
- Massa monoisotopica: 192.126263138g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.5
- XLogP3: 1.1
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM553772-2g |
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
1116230-89-7 | 98% | 2g |
$2400 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-100mg |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 100mg |
¥1557.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-250mg |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 250mg |
¥3244.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-1g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 1g |
¥6492.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-5g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 5g |
¥22866.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-10g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 10g |
¥41282.00 | 2024-08-09 | |
| 1PlusChem | 1P01KAIS-100mg |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 97% | 100mg |
$293.00 | 2023-12-26 | |
| 1PlusChem | 1P01KAIS-250mg |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 97% | 250mg |
$478.00 | 2023-12-26 | |
| Chemenu | CM553772-1g |
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
1116230-89-7 | 98% | 1g |
$*** | 2023-04-03 |
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
1116230-89-7 (2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso